molecular formula C5H12ClN B2714587 2-Methylbut-3-en-1-amine;hydrochloride CAS No. 2408974-78-5

2-Methylbut-3-en-1-amine;hydrochloride

Cat. No. B2714587
CAS RN: 2408974-78-5
M. Wt: 121.61
InChI Key: UCNWMGHASHTSOI-UHFFFAOYSA-N
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Description

2-Methylbut-3-en-1-amine hydrochloride, also known as 3-Methyl-2-buten-1-amine hydrochloride, is a chemical compound with the molecular formula C5H12ClN . It is used in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives for their biological activity in various cytokinin bioassays .


Synthesis Analysis

The synthesis of 2-Methylbut-3-en-1-amine hydrochloride involves reactions that are characteristic of amines. For instance, primary and secondary amines can react with acyl chlorides and acid anhydrides to form amides .


Molecular Structure Analysis

The molecular weight of 2-Methylbut-3-en-1-amine hydrochloride is 121.61 . The InChI code is 1S/C5H11N.ClH/c1-3-5(2)4-6;/h3,5H,1,4,6H2,2H3;1H .


Chemical Reactions Analysis

Amines like 2-Methylbut-3-en-1-amine hydrochloride can undergo a variety of reactions. They can react with strong acids such as hydrochloric acid to form ammonium salts . Primary amines can also react with carbonyl compounds to form imines .

Scientific Research Applications

Organic Synthesis Applications

Organic synthesis heavily utilizes amine derivatives, where "2-Methylbut-3-en-1-amine hydrochloride" could serve as a precursor or an intermediate. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing antibiotics for veterinary pathogens, illustrates the critical role of amine derivatives in synthesizing complex molecules (Fleck et al., 2003). Additionally, the creation of novel amine-functionalized compounds for corrosion inhibition on mild steel surfaces in acidic environments demonstrates the chemical versatility and utility of amine derivatives (Boughoues et al., 2020).

Corrosion Inhibition

Amine derivatives are instrumental in developing corrosion inhibitors, protecting metal surfaces in harsh chemical environments. Research has demonstrated that synthesized amine derivatives provide effective corrosion protection for mild steel in HCl medium, highlighting their potential application in industrial settings to extend the lifespan of metal structures and components (Boughoues et al., 2020).

Novel Compound Development

The development of unique compounds with potential applications in materials science, pharmaceuticals, and chemical engineering often involves amine derivatives. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as an intermediate in antibiotic preparation illustrates the utility of amine derivatives in medicinal chemistry (Fleck et al., 2003). Similarly, the application in corrosion inhibition underscores the importance of these compounds in industrial applications, providing a pathway to enhancing the durability and longevity of metal-based infrastructures (Boughoues et al., 2020).

Mechanism of Action

While the specific mechanism of action for 2-Methylbut-3-en-1-amine hydrochloride is not mentioned in the search results, it is known that amines are basic and can neutralize carboxylic acids to form the corresponding ammonium carboxylate salts .

It is stored at a temperature of 4 degrees Celsius . Amines, in general, have boiling points that are higher than those of alkanes and ethers of similar molar mass due to their ability to form hydrogen bonds .

Safety and Hazards

The safety information for 2-Methylbut-3-en-1-amine hydrochloride indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methylbut-3-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-3-5(2)4-6;/h3,5H,1,4,6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNWMGHASHTSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbut-3-en-1-amine;hydrochloride

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